3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a triazole ring, a pyrazole ring, and a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of an appropriate hydrazine derivative with a 1,3-diketone.
Introduction of the triazole ring: This step involves the reaction of the pyrazole intermediate with a suitable azide under copper-catalyzed conditions to form the triazole ring.
Attachment of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the pyridine ring: The final step involves the construction of the pyridine ring, which can be achieved through various methods, including cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenethylamine: A compound with a similar chlorophenyl group but different overall structure and properties.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Shares the pyrazole ring but differs in other functional groups and overall structure.
Uniqueness
3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, contributes to its stability and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-chloro-2-[2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N6O/c18-11-1-3-12(4-2-11)28-16(14(7-25-28)27-9-23-8-26-27)29-15-13(19)5-10(6-24-15)17(20,21)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWESJXCRYRWYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)N3C=NC=N3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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